1H-Imidazo[4,5-f]quinolin-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroimidazo[4,5-f]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-12-8-4-3-7-6(9(8)13-10)2-1-5-11-7/h1-5H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCYAQHNSRQCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Imidazo 4,5 F Quinolin 2 3h One and Its Derivatives
Established Synthetic Pathways for the Imidazo[4,5-f]quinoline Ring System
The foundational methods for building the imidazo[4,5-f]quinoline skeleton rely on well-established cyclization and annulation reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. researchgate.net The most common precursors for these syntheses are quinoline-5,6-diamines and 5-aminobenzimidazoles. researchgate.net
This approach begins with a suitably substituted quinoline-5,6-diamine (B1297419), upon which the five-membered imidazole (B134444) ring is constructed. A classic method for achieving this is the Weidenhagen reaction, which involves the condensation of an ortho-diamine with an aldehyde. For instance, the reaction of quinoline-5,6-diamine with furfural (B47365) leads to the formation of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline. researchgate.net
To obtain the specific target compound, 1H-Imidazo[4,5-f]quinolin-2(3H)-one , the cyclization of quinoline-5,6-diamine requires a one-carbon (C1) reagent that can introduce a carbonyl group. Reagents such as phosgene, triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), or urea (B33335) are suitable for this transformation. The reaction with urea, for example, would proceed via a cyclizative condensation to form the imidazolone (B8795221) ring. While this specific reaction for the [4,5-f] isomer is not extensively detailed, the analogous reaction of substituted 3-amino-1H,3H-quinoline-2,4-diones with urea to form imidazolone-containing fused systems highlights the feasibility of this approach. researchgate.net
Table 1: Imidazole Ring Formation Strategies
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Quinoline-5,6-diamine | Aldehyde (e.g., furfural) | 2-Substituted imidazo[4,5-f]quinoline | researchgate.net |
| Quinoline-5,6-diamine | Urea, Phosgene, or CDI | This compound | researchgate.net |
The alternative strategy involves building the six-membered quinoline (B57606) ring onto a benzimidazole (B57391) framework. This is particularly useful when diverse substitutions on the benzimidazole portion are desired. A multi-step procedure starting from various 5-aminobenzimidazoles has been successfully used to prepare a series of 2-arylimidazo[4,5-f]quinolin-9-ols. nih.gov This pathway typically involves a reaction analogous to the Skraup or Doebner-von Miller synthesis, where the aminobenzimidazole is reacted with a three-carbon (C3) synthon, such as glycerol (B35011) or α,β-unsaturated aldehydes/ketones, under acidic conditions to construct the pyridine (B92270) ring portion of the quinoline system.
Multi-Component and Cascade Reaction Approaches
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) and cascade sequences, which enhance efficiency by forming multiple bonds in a single operation. While specific MCRs for this compound are not widely reported, methodologies developed for isomeric systems demonstrate the potential of these strategies.
For example, a modified Pictet-Spengler reaction, which is a cascade process, has been catalyzed by Yb(OTf)₃ for the synthesis of 1,4-disubstituted imidazo[4,5-c]quinolines. researchgate.net Another innovative approach involves a novel multi-component reaction of 5-aminobenzimidazole (B183301) derivatives that proceeds through a cascade of a Schiff base formation, an intramolecular hetero-Diels-Alder reaction, and subsequent aromatization to yield imidazo[4,5-g]quinazolines. mdpi.com Such strategies, which combine several transformations into one pot, are highly adaptable and could be tailored for the synthesis of the imidazo[4,5-f]quinoline scaffold.
Green Chemistry and Sustainable Synthesis Innovations (e.g., metal-free conditions, microwave assistance)
Efforts to develop more environmentally benign synthetic routes have led to significant innovations. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times and often improving yields for the synthesis of related heterocyclic systems. asianpubs.org An expeditious one-pot sequential route to pyrido fused imidazo[4,5-c]quinolines has been developed using microwave irradiation in a green solvent, highlighting the benefits of this technology. rsc.org Similarly, ultrasound irradiation has been effectively used as a green method for the synthesis of hybrid quinoline-imidazole derivatives. rsc.org
The move towards sustainability also includes the development of metal-free reaction conditions to avoid contamination of products with residual transition metals. An iodine-mediated decarboxylative cyclization under metal-free conditions has been developed for the synthesis of imidazo[1,5-a]quinolines. rsc.org Furthermore, the use of recyclable Brønsted acidic ionic liquids as catalysts for the synthesis of related fused imidazole systems under solvent-free conditions represents a significant step forward in minimizing chemical waste. rsc.org
Table 2: Green Synthesis Innovations for Imidazoquinoline-like Scaffolds
| Innovation | Reaction Type | Target/Analogue | Advantages | Reference(s) |
|---|---|---|---|---|
| Microwave Assistance | One-pot sequential synthesis | Pyrido fused imidazo[4,5-c]quinolines | Rapid, high yield, green media | rsc.org |
| Ultrasound Irradiation | Huisgen [3+2] cycloaddition | Hybrid quinoline-imidazole derivatives | Shorter reaction time, energy efficient | rsc.org |
| Metal-Free Conditions | Decarboxylative cyclization | Imidazo[1,5-a]quinolines | Avoids metal contamination | rsc.org |
| Solvent-Free Conditions | Cyclization | Benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines | Atom economical, recyclable catalyst | rsc.org |
Functionalization and Derivatization Strategies for Structural Modification
Post-synthesis modification of the imidazo[4,5-f]quinoline skeleton is crucial for generating analogues with diverse properties. N-alkylation is a common first step; for example, the reaction of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide in a KOH-DMSO system yields a mixture of N-1 and N-3 methylated isomers. researchgate.net
The resulting N-substituted derivatives can undergo further electrophilic substitution. Depending on the reaction conditions, electrophilic attack can be directed at various positions. For 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline, reactions such as bromination, nitration, formylation, acylation, and sulfonation have been successfully carried out on both the furan (B31954) ring and the quinoline fragment. researchgate.net For isomeric imidazo[4,5-c]quinolines, a range of functionalizations are known, including demethylation using BBr₃ and the introduction of an amine group at the 4-position, which are likely applicable to the [4,5-f] system. acs.org
Stereoselective Synthesis and Chiral Analogues
The development of chiral analogues of imidazoquinolines is of significant interest, particularly for therapeutic applications where stereochemistry can dictate efficacy and safety. While direct asymmetric or stereoselective syntheses for the this compound scaffold are not prominently documented in the literature, chiral derivatives can be accessed through the resolution of racemic mixtures.
The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting a racemic mixture (e.g., an amine-containing derivative of the scaffold) with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.org The resulting diastereomeric salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the chiral resolving agent is removed to yield the individual, pure enantiomers. libretexts.org
Another powerful technique is chiral column chromatography, typically High-Performance Liquid Chromatography (HPLC). nih.gov Using a stationary phase that is itself chiral, a racemic mixture can be separated into its constituent enantiomers based on their differential interactions with the chiral stationary phase. nih.gov This method has been successfully applied to separate the enantiomers of novel anticonvulsant agents, demonstrating its utility in obtaining chirally pure compounds for further study. nih.gov While these methods involve separation rather than stereoselective synthesis, they provide a reliable pathway to obtaining chiral analogues of the imidazo[4,5-f]quinoline framework.
Computational Chemistry and Theoretical Insights into 1h Imidazo 4,5 F Quinolin 2 3h One
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of a molecule. These computational tools provide insights into orbital energies, charge distributions, and reactive sites.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1H-Imidazo[4,5-f]quinolin-2(3H)-one, DFT calculations would typically be performed to optimize the molecular geometry and calculate various electronic properties. These calculations often employ a functional, such as B3LYP, combined with a basis set, like 6-31G', to solve the Schrödinger equation in an approximate manner. Such studies on related quinoline (B57606) derivatives have been used to determine properties like the electrophilicity index, chemical potential, and chemical hardness and softness. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For similar imidazole (B134444) derivatives, FMO analysis has been used to identify the regions of the molecule most likely to be involved in chemical reactions. orientjchem.org
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It helps to understand hybridization, covalent and non-covalent interactions, and the charge distribution on individual atoms. For an N-heterocyclic compound such as this compound, NBO analysis would reveal the nature of the bonding and the localization of electron density, which are critical for understanding its reactivity and intermolecular interactions. Studies on related compounds, like imidazole-derived thiosemicarbazones, have utilized NBO analysis to understand their biological properties. orientjchem.org
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. For compounds containing an imidazole ring, MEP maps have shown that the maximum electron density is often located on the nitrogen atoms of the imidazole ring. orientjchem.org
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and its interactions with biological targets. By simulating the motion of atoms and molecules over time, MD can reveal how a ligand like this compound might bind to a receptor and the stability of the resulting complex. For instance, MD simulations have been used to verify the stability of quinolinesulfonamide-triazole hybrids when complexed with a target protein by calculating the root-mean-square deviation (RMSD) over time. mdpi.com
Molecular Docking Studies for Predicted Binding Affinities and Orientations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of interaction between a ligand and a target protein. For derivatives of the related 1H-imidazo[4,5-c]quinoline scaffold, molecular docking has been employed to predict their binding at receptor sites, such as the A3 adenosine (B11128) receptor. nih.gov These studies help in understanding the structure-activity relationships and in the design of new, more potent compounds. researchgate.netresearchgate.netnih.gov
In Silico Prediction of Structure-Activity Relationships and Bioactivity Scores
Direct in silico predictions of structure-activity relationships (SAR) and specific bioactivity scores for this compound are not extensively documented in the reviewed literature. However, SAR studies on the parent imidazo[4,5-f]quinoline structure have been performed, offering insights into how molecular modifications affect biological activity, which could hypothetically be extrapolated to the -2(3H)-one derivative.
For instance, early SAR studies on a series of imidazo[4,5-f]quinoline derivatives confirmed their potent in vivo immunostimulatory activity. nih.gov These investigations revealed subtle SAR, leading to the discovery of novel analogs like pyrazolo[3,4-f]quinoline derivatives, which showed significant effects in mouse protection models. nih.gov The research highlighted that the biological activity was likely mediated by an immunostimulatory mechanism. nih.gov It was noted that the regioisomeric pyrazolo[4,3-f]quinoline derivatives were inactive, demonstrating the high degree of structural specificity required for a biological response. nih.gov
Another study detailed the synthesis of 2-mercapto-1H-imidazo[4,5-f]quinoline , a compound structurally related to the -2(3H)-one variant (a thiol group instead of an oxo group). This compound was derived from 5,6-diaminoquinoline and subsequently modified to produce various thioether and thioester derivatives, some of which were evaluated for biological activity. tandfonline.com While this work established synthetic pathways and confirmed structures via spectral data, it did not include computational predictions or detailed SAR analysis that would yield bioactivity scores. tandfonline.com
For related isomers, such as imidazo[4,5-g]quinoline-4,9-dione derivatives, in silico screening has been employed to identify potential inhibitors of the Acinetobacter baumannii drug efflux pump. nih.gov In that study, molecular docking and simulation were used to predict binding affinity and interactions with target proteins, and properties like the HOMO-LUMO energy gap were calculated to assess molecular reactivity. nih.gov Such computational approaches could theoretically be applied to this compound to predict its potential biological targets and bioactivity.
Table 1: Predicted Physicochemical Properties for the Parent Compound 1H-Imidazo[4,5-f]quinoline
This table presents computationally derived properties for the parent scaffold, which serve as a baseline for understanding the physical characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C10H7N3 | PubChem nih.gov |
| Molecular Weight | 169.18 g/mol | PubChem nih.gov |
| XLogP3 | 1.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
This data is for the parent compound 1H-Imidazo[4,5-f]quinoline, not this compound.
Computational Design Principles for Novel this compound Analogues
Specific computational design principles for creating novel analogues of This compound are not explicitly detailed in the available research. However, general principles of computer-aided drug design (CADD) are widely applicable and can be inferred from studies on related heterocyclic systems. These principles typically involve a cycle of virtual screening, structural modification, and property prediction to optimize potency and drug-like characteristics.
A common strategy is structure-based drug design , which relies on the three-dimensional structure of a biological target. For a hypothetical target of this compound, the process would involve:
Molecular Docking: Virtually placing the compound and its designed analogues into the binding site of a target protein to predict binding affinity and orientation. This helps prioritize compounds that are most likely to be active. Studies on imidazo[4,5-g]quinoline-4,9-dione derivatives used this method to screen for efflux pump inhibitors, showing that a lead compound could bind effectively to multiple target proteins. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the movement of the compound-protein complex over time to assess the stability of the predicted binding pose. This was used to confirm the stability of novel 5-oxo-imidazoline derivatives as kinase inhibitors. samipubco.com
Another key approach is ligand-based drug design , which is used when the structure of the target is unknown. This relies on the knowledge of molecules that are already known to be active.
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used to screen virtual libraries for new compounds.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical properties of a series of compounds with their biological activities. These models can then predict the activity of new, unsynthesized analogues.
In designing novel analogues, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. For example, in the discovery of natural product inhibitors of Sortase A, drug-likeness and pharmacokinetic properties were predicted computationally to prioritize hits that were more likely to be successful in later stages of drug development. acs.org These analyses often involve applying established rules like Lipinski's Rule of Five and calculating properties such as polar surface area (tPSA) and solubility. acs.org
By applying these computational principles, researchers could virtually design and screen libraries of novel this compound analogues, systematically modifying the core structure to enhance predicted bioactivity and optimize drug-like properties before undertaking costly and time-consuming chemical synthesis.
Advanced Spectroscopic Characterization of 1h Imidazo 4,5 F Quinolin 2 3h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy of 1H-Imidazo[4,5-f]quinolin-2(3H)-one and its derivatives is expected to reveal a series of signals corresponding to the aromatic protons of the quinoline (B57606) and imidazole (B134444) rings, as well as any protons on substituent groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of the fused ring system and the presence of heteroatoms.
In related quinoline derivatives, aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. For instance, in various quinoline compounds, the protons on the benzene (B151609) portion of the ring system show complex splitting patterns due to spin-spin coupling with adjacent protons. The protons on the pyridine (B92270) ring are also found in this region, often at slightly different chemical shifts due to the influence of the nitrogen atom.
For the this compound core, the protons on the quinoline moiety would exhibit characteristic multiplets. The NH protons of the imidazole and lactam groups are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. In derivatives, the protons of any alkyl or aryl substituents would appear in their respective characteristic regions of the ¹H NMR spectrum.
Table 1: Representative ¹H NMR Chemical Shift Data for Related Quinoline and Imidazole Derivatives
| Compound/Fragment | Proton | Expected Chemical Shift (ppm) |
| Quinoline | Aromatic H | 7.0 - 8.9 |
| Imidazole | N-H | 10.0 - 13.0 |
| Lactam | N-H | 7.5 - 9.5 |
| Substituted Quinolines | Aromatic H | Varies with substituent |
Note: The exact chemical shifts for this compound would require experimental determination.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.
The carbonyl carbon of the lactam group is expected to be the most downfield signal, typically appearing in the range of 160-180 ppm. The aromatic carbons of the fused quinoline and imidazole rings will resonate in the region of 110-150 ppm. The specific chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the carbonyl group. For example, carbons adjacent to nitrogen atoms are generally shifted downfield.
In substituted derivatives, the carbons of the substituent groups will also give rise to signals in the appropriate regions of the spectrum. For instance, the carbons of an alkyl substituent would appear in the upfield region (10-60 ppm).
Table 2: Representative ¹³C NMR Chemical Shift Data for Related Heterocyclic Compounds
| Compound/Fragment | Carbon | Expected Chemical Shift (ppm) |
| Quinolin-2-one | C=O | ~162 |
| Quinoline | Aromatic C | 120 - 150 |
| Imidazole | Aromatic C | 115 - 140 |
| Substituted Quinolines | Aromatic C | Varies with substituent |
Note: The exact chemical shifts for this compound would require experimental determination.
Nitrogen-15 (¹⁵N) NMR and Other Heteronuclear Techniques
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen atoms in this compound. The chemical shifts of the three nitrogen atoms in the core structure would be distinct, reflecting their different chemical environments (imidazole, pyridine, and lactam).
The ¹⁵N chemical shifts of nitrogen heterocycles span a wide range. For imidazole and its derivatives, the nitrogen chemical shifts are sensitive to protonation and hydrogen bonding. The nitrogen of the pyridine ring in the quinoline system is expected to have a chemical shift characteristic of six-membered aromatic heterocycles. The lactam nitrogen will have a chemical shift typical for amides.
Heteronuclear techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for correlating proton and nitrogen signals, which can aid in the definitive assignment of both the ¹H and ¹⁵N spectra.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the quinoline ring system, allowing for the tracing of the proton connectivity within the aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the stereochemistry and conformation of molecules. For this compound, NOESY could be used to confirm the proximity of protons on different rings of the fused system and to determine the spatial orientation of substituents in its derivatives.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., ESI-MS, LCMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar, thermally labile molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures and for purifying compounds. For derivatives of this compound, LC-MS can be used to monitor reaction progress, assess purity, and isolate individual compounds for further characterization.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (e.g., the [M+H]⁺ ion) to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable structural information. For this compound, fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, and cleavage of the fused ring system, providing insights into the connectivity of the molecule. For example, in related imidazo[4,5-c]quinoline derivatives, characteristic fragmentation patterns have been observed that help to distinguish between isomers. binghamton.edu
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A strong absorption band corresponding to the C=O stretching vibration of the lactam group would be observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the imidazole and lactam groups would appear as broad bands in the range of 3100-3400 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would give rise to a series of bands in the 1400-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often less sensitive to polar functional groups like C=O and N-H, but it can provide strong signals for non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.
The combination of FT-IR and FT-Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in the confirmation of the presence of key functional groups and providing a unique spectroscopic fingerprint for this compound and its derivatives.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Lactam C=O | Stretching | 1650 - 1700 |
| Imidazole/Lactam N-H | Stretching | 3100 - 3400 |
| Aromatic C=C/C=N | Stretching | 1400 - 1650 |
| Aromatic C-H | Stretching | > 3000 |
Note: The exact vibrational frequencies for this compound would require experimental determination.
Based on a comprehensive search of scientific literature, there is currently no available experimental data regarding the advanced spectroscopic characterization of the specific chemical compound This compound .
Specifically, detailed research findings, data tables, and in-depth discussions for the following analytical methods could not be located for this compound or its direct derivatives:
X-ray Crystallography for Solid-State Structural Determination
While research exists for related heterocyclic systems, such as various isomers (e.g., imidazo[4,5-c]quinolines), the parent compound (1H-imidazo[4,5-f]quinoline), and other derivatives (e.g., 2-amino-imidazo[4,5-f]quinoline), this information does not fall within the strict scope of the requested article on this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for the outlined sections at this time. Further experimental research and publication in peer-reviewed journals would be required for this information to become available.
Chemical Reactivity and Transformation Studies of the 1h Imidazo 4,5 F Quinolin 2 3h One Core
Electrophilic and Nucleophilic Substitution Reactions
The 1H-imidazo[4,5-f]quinolin-2(3H)-one system possesses a complex electronic landscape with multiple sites susceptible to either electrophilic or nucleophilic attack. The reactivity is influenced by the interplay of the electron-donating imidazole (B134444) portion and the electron-withdrawing quinoline (B57606) moiety.
Electrophilic Substitution:
Electrophilic substitution reactions on the related 1H-imidazo[4,5-f]quinoline scaffold have been investigated. Generally, the quinoline ring is more susceptible to electrophilic attack than the imidazole ring due to its higher electron density. quimicaorganica.org Specifically, positions 5 and 8 on the carbocyclic ring of the quinoline are the most favored sites for electrophilic substitution. quimicaorganica.org This preference is attributed to the greater stability of the resulting cationic intermediates. quimicaorganica.org
For instance, studies on 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline have shown that electrophilic substitution reactions such as nitration, bromination, formylation, and acylation can be directed to either the furan (B31954) ring or the quinoline fragment depending on the reaction conditions. researchgate.net This suggests that the reactivity of the this compound core can be selectively tuned.
Nucleophilic Substitution:
Nucleophilic substitution reactions on the this compound core are also plausible, particularly on the quinoline ring, which can be activated towards nucleophilic attack under certain conditions. The presence of the electron-withdrawing imidazole-one component can facilitate such reactions.
Oxidation and Reduction Pathways
The oxidation and reduction of the this compound core can lead to significant structural modifications and the introduction of new functionalities.
Oxidation:
The oxidation of related quinoline derivatives is a known transformation. For example, the oxidation of N-(quinolin-6-yl)furan-2-carbothioamide with potassium ferricyanide (B76249) in an alkaline medium leads to the formation of a thiazolo[5,4-f]quinoline (B15495243) system. researchgate.net In a different study, the oxidation of a dihydroquinolin-4-one derivative to the corresponding quinoline was achieved using the oxygen in the air as the oxidant, highlighting a metal-free oxidation pathway. mdpi.com These examples suggest that the this compound core could undergo similar oxidative transformations, potentially leading to aromatization or the introduction of oxygen-containing functional groups.
Reduction:
The reduction of the quinolinone moiety within the this compound scaffold can provide access to dihydro and tetrahydro derivatives. For instance, a two-step procedure involving the reduction of dihydroquinolin-4-ones followed by dehydration/oxidation has been used to synthesize various quinoline analogues. mdpi.com Catalytic transfer hydrogenation is another effective method for the reductive cyclization of related systems. researchgate.net These reduction strategies could be applied to the this compound core to generate derivatives with altered stereochemistry and biological activity.
| Reaction Type | Reagents and Conditions | Product(s) | Reference |
| Oxidation | Potassium ferricyanide, alkaline medium | Thiazolo[5,4-f]quinoline derivative | researchgate.net |
| Oxidation | Air (open-vessel) | Quinoline derivative | mdpi.com |
| Reduction | Two-step: Reduction then dehydration/oxidation | Quinoline analogues | mdpi.com |
| Reductive Cyclization | Catalytic Transfer Hydrogenation (CTH) | 4(1H)-quinolones | researchgate.net |
Cycloaddition and Condensation Reactions
Cycloaddition and condensation reactions are powerful tools for constructing complex molecular architectures from the this compound core.
Cycloaddition Reactions:
While specific examples of cycloaddition reactions directly on the this compound core are not extensively documented in the provided results, the inherent unsaturation in the quinoline and imidazole rings suggests potential for participation in various cycloaddition processes. The synthesis of related fused heterocycles often involves cycloaddition strategies. mdpi.com
Condensation Reactions:
Condensation reactions are widely used in the synthesis of imidazoquinoline derivatives. For example, the Weidenhagen reaction, which involves the condensation of a diamine with an aldehyde, has been used to synthesize 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline. researchgate.net Another key condensation strategy involves the reaction of a vicinal diamine with a carboxylic acid, often facilitated by a condensing agent like polyphosphoric acid (PPA), to form the imidazole ring. nih.gov These methods highlight the utility of condensation reactions for building the core structure and for further functionalization.
| Reaction Name | Reactants | Key Reagent/Condition | Product Type | Reference |
| Weidenhagen Reaction | Quinoline-5,6-diamine (B1297419), Furfural (B47365) | - | 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline | researchgate.net |
| Imidazole Ring Formation | 2-chloroquinoline- diamine, Carboxylic acid | Polyphosphoric acid (PPA) | 1H-imidazo[4,5-c]quinolin-4-amine derivative | nih.gov |
Metal-Catalyzed Coupling Reactions for Diversification (e.g., Suzuki, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the diversification of heterocyclic scaffolds like this compound. wiley.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and a halide or triflate, is a powerful tool for introducing aryl or heteroaryl substituents. researchgate.net This reaction has been successfully applied to various heterocyclic systems, including the synthesis of biaryls from imidazopyridine ligands and the preparation of substituted 1,2,4-benzotriazine (B1219565) 1-oxides. researchgate.netnih.govresearchgate.net Given the presence of reactive sites on the this compound core, particularly if halogenated, Suzuki-Miyaura coupling would be a highly effective method for diversification. The synthesis of 3-(heteroaryl)quinolin-2(1H)-ones has been achieved through a palladium-catalyzed C-H functionalization reaction, which is a related transformation. nih.gov
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing the introduction of a wide range of amine functionalities. organic-chemistry.org This reaction is highly valuable for synthesizing arylamines from aryl halides. organic-chemistry.org Its application has been demonstrated in the synthesis of substituted 1,2,4-benzotriazine 1-oxides and with imidazopyridine-based ligands. researchgate.netnih.govresearchgate.net For the this compound core, Buchwald-Hartwig amination would enable the introduction of various amino groups, significantly expanding the chemical space of its derivatives.
| Coupling Reaction | Catalyst System (Example) | Reactants (General) | Bond Formed | Reference |
| Suzuki-Miyaura | Palladium catalyst, Ligand (e.g., JagPhos I) | Aryl/heteroaryl halide, Aryl/heteroaryl boronic acid | C-C | researchgate.net |
| Buchwald-Hartwig | Palladium catalyst, Ligand (e.g., JagPhos II) | Aryl/heteroaryl halide, Primary/secondary amine | C-N | researchgate.netorganic-chemistry.org |
| C-H Functionalization | Pd(OAc)2/CuI, PPh3 | 3-bromoquinolin-2-(1H)-one, Azoles | C-C | nih.gov |
Photochemical and Thermal Rearrangements
Information regarding specific photochemical and thermal rearrangements of the this compound core is not available in the provided search results. However, heterocyclic compounds, in general, can undergo various rearrangements upon exposure to heat or light, leading to novel structural isomers. Further research would be needed to explore the potential of such transformations for this specific scaffold.
Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 F Quinolin 2 3h One and Its Analogues in Biological Contexts
Impact of Substituents on Biological Activity Profiles
The biological activity of imidazo[4,5-f]quinoline derivatives can be significantly influenced by the nature and position of various substituents on the heterocyclic core.
Modifications at the Imidazole (B134444) Moiety
The imidazole portion of the molecule offers several positions for modification, primarily at the N-1 and N-3 positions and the C-2 position.
C-2 Position: The C-2 position of the imidazole ring is another important site for chemical modification. In the context of 1H-imidazo[4,5-c]quinolin-4-amine derivatives acting as A3 adenosine (B11128) receptor positive allosteric modulators, the introduction of large alkyl, cycloalkyl, or bicycloalkyl groups at the C-2 position was found to be critical for their modulatory activity. nih.gov For example, derivatives with a 2-cyclohept-4-enyl or 2-heptan-4-yl group demonstrated significant enhancement of agonist-stimulated G-protein activation. nih.gov
Substitutions on the Quinoline (B57606) Ring System
Modifications on the quinoline part of the scaffold, including the introduction of various substituents at different positions, have been shown to modulate the biological activity.
Positions 7, 8, and 9: In a series of 9-(substituted amino)imidazo[4,5-f]quinolines investigated as antitapeworm agents, the nature of the substituent at the 9-position was directly linked to their in vivo activity. nih.gov Similarly, for imidazo[4,5-c]quinolin-2-one compounds designed as ATM kinase inhibitors, substitutions at the 7, 8, and other positions of the quinoline ring were explored to optimize their potency and selectivity. google.com For example, a fluorine atom at the 7-position and a substituted pyridyl group at the 8-position were features of a potent and selective ATM kinase inhibitor. google.com
Alterations of the Imidazo-Quinoline Linkage
The arrangement of the imidazole and quinoline rings, specifically their fusion pattern, can have a profound impact on the biological properties of the resulting molecule. Structure-activity relationship studies have been conducted on various regioisomers, such as imidazo[4,5-c]quinolines and imidazo[4,5-b]pyridines, to understand the importance of the nitrogen placement in the quinoline (or pyridine) ring. nih.govnih.govmdpi.com For example, a comparison between pyrazolo[3,4-f]quinoline and pyrazolo[4,3-f]quinoline derivatives revealed that only the former displayed potent immunostimulatory activity, highlighting the critical role of the ring fusion geometry. nih.gov
Identification of Pharmacophoric Requirements for Specific Biological Functions
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For imidazo[4,5-f]quinolin-2-one and its analogues, identifying these pharmacophoric features is key to designing more potent and selective compounds.
For a series of imidazo[4,5-c]pyridin-2-one derivatives acting as Src family kinase inhibitors, molecular dynamics simulations revealed key binding patterns within the ATP binding site of the kinases. nih.gov These interactions likely include hydrogen bonds with specific amino acid residues and hydrophobic interactions with the surrounding pocket, forming the basis of the pharmacophore for this particular biological activity. Similarly, for A3 adenosine receptor positive allosteric modulators based on the 1H-imidazo[4,5-c]quinolin-4-amine scaffold, the pharmacophore is thought to involve a hydrophobic site on the cytosolic interface of the receptor. nih.gov
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.
Several QSAR studies have been performed on quinoline derivatives to predict their biological activities, such as antimalarial effects. unram.ac.idnih.gov These studies typically involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of molecules with known activities. Statistical methods, such as multiple linear regression, are then used to build a model that can predict the activity of new compounds based on their calculated descriptors. unram.ac.id For example, a QSAR study on quinolon-4(1H)-imine derivatives identified key descriptors that influence their antimalarial activity, providing a basis for designing more effective compounds. unram.ac.id
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are medicinal chemistry strategies used to modify a lead compound to improve its properties, such as potency, selectivity, or pharmacokinetic profile, while retaining its desired biological activity.
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties. This can lead to improved biological activity or reduced side effects. For instance, in the development of anti-inflammatory agents, bioisosteric replacement has been a key strategy in modifying quinazoline-based compounds.
Scaffold Hopping: This more drastic approach involves replacing the central core or scaffold of a molecule with a structurally different one, while maintaining the three-dimensional arrangement of the key functional groups responsible for biological activity. This can lead to the discovery of novel chemotypes with improved drug-like properties. nih.govnih.gov For example, scaffold hopping has been successfully used to optimize tubulin inhibitors by replacing a quinazolin-4-yl-dihydroquinoxalinone scaffold with other heterocyclic systems, resulting in compounds with high antitumor activity. nih.gov Another example is the replacement of the 4-phenylquinoline (B1297854) fragment in AT1 receptor antagonists with 4-phenylisoquinolinone or 1-phenylindene scaffolds to explore new structure-activity relationships. ebi.ac.uk
Biochemical and Molecular Mechanism of Action Studies of 1h Imidazo 4,5 F Quinolin 2 3h One Analogues
Identification and Characterization of Protein and Nucleic Acid Targets
Analogues of the 1H-Imidazo[4,5-f]quinoline scaffold have demonstrated the ability to interact with a range of protein and nucleic acid targets, leading to the modulation of distinct biological pathways. These interactions are highly dependent on the specific substitutions made to the core structure.
Kinase Inhibition
The imidazoquinoline scaffold has been identified as a privileged structure for the development of kinase inhibitors. These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.
PI3K/mTOR Pathway: Imidazo[4,5-c]quinoline derivatives have been discovered and developed as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. nih.gov The structure-activity relationship (SAR) data of these compounds have shown their effectiveness in cellular and in vivo models, leading to the identification of clinical development candidates. nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2): In the context of Parkinson's disease, where increased LRRK2 kinase activity is a key factor, novel type II kinase inhibitors targeting LRRK2 have been developed. nih.gov These inhibitors, designed through a combinatorial chemistry approach, are potent and selective for both LRRK2 and its close relative, LRRK1. nih.gov Cryo-electron microscopy has revealed that these inhibitors stabilize the inactive, open conformation of the LRRK2 kinase. nih.gov
Toll-like Receptor Agonism
A significant area of research for imidazoquinoline analogues is their activity as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses.
The activation of TLR7 and/or TLR8 by small molecule agonists, such as certain imidazoquinoline derivatives, leads to the production of interferons and other cytokines, stimulating an immune response. nih.gov The structure-activity relationship of these compounds is well-defined, with minor structural modifications significantly impacting their activity and selectivity for TLR7 versus TLR8. nih.gov For instance, substitutions at the C2 position of the imidazoquinoline core can determine whether a compound acts as an agonist or an antagonist. researchgate.net A systematic exploration of N1-benzyl-C2-alkyl substituents has shown a distinct relationship between the length of the alkyl chain and TLR7-agonistic potency, with a C2-n-butyl group being optimal. nih.gov Transposing the N1 and C2 substituents has led to the identification of highly potent TLR7 agonists. nih.gov Furthermore, 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, an analogue, has been identified as a pure TLR7-agonist with minimal activity on TLR8. rsc.org
Adenosine (B11128) Receptor Modulation
Analogues of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as allosteric modulators of the human A3 adenosine receptor (A3AR). nih.govnih.gov These compounds can enhance the effect of natural agonists without directly activating the receptor themselves.
Specifically, substitutions at the 4-arylamino and 2-cycloalkyl positions of the 1H-imidazo-[4,5-c]quinolin-4-amine core have been shown to produce allosteric enhancement. nih.gov For example, a 4-(3,5-Dichlorophenylamino) or a 2-(1-adamantyl) substitution can double the maximal efficacy of an A3AR agonist. nih.gov The allosteric modulation and orthosteric inhibitory effects of these imidazoquinolines are structurally separable, which allows for the design of derivatives with specific allosteric modulation profiles. nih.gov The binding of these positive allosteric modulators (PAMs) is predicted to occur at a hydrophobic site on the cytosolic interface of the A3AR. nih.gov
Other Enzyme Inhibition
Beyond kinases and receptors, imidazoquinoline-based structures have been investigated for their inhibitory activity against other classes of enzymes.
α-Glucosidase: Quinoline (B57606) hybrids bearing 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole cores have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.com One such compound with a bromopentyl sidechain exhibited stronger α-glucosidase inhibition than the reference drug acarbose. mdpi.com Kinetic studies have established that these quinoline hybrids act as non-competitive, allosteric inhibitors of α-glucosidase. mdpi.com
Ligand-Receptor Binding Affinity and Selectivity Assessments
The effectiveness of 1H-Imidazo[4,5-f]quinolin-2(3H)-one analogues as therapeutic agents is intrinsically linked to their binding affinity and selectivity for their target receptors.
For analogues acting as allosteric modulators of the A3 adenosine receptor, binding assays have been crucial in characterizing their effects. These compounds have been shown to decrease the dissociation rate of agonist radioligands from the A3AR, a hallmark of allosteric enhancement. nih.gov The selectivity of these modulators is a key aspect of their development. For instance, in a series of 1H-imidazo-[4,5-c]quinolin-4-amine derivatives, some analogues displayed weak inhibition of equilibrium radioligand binding at various adenosine receptor subtypes while producing significant allosteric enhancement at the A3AR. nih.gov This separation of allosteric and orthosteric effects is a critical finding for designing selective drugs. nih.gov
Structure-activity relationship (SAR) studies on TLR7-agonistic imidazoquinolines have also highlighted the importance of specific structural features for potent and selective binding. A systematic exploration of substituents at the N1 and C2 positions revealed that a C2-n-butyl group on a 1-benzyl scaffold resulted in optimal TLR7-agonistic potency. nih.gov Transposing these substituents led to an even more active compound, demonstrating the fine-tuning possible to achieve high affinity and selectivity. nih.gov
Modulation of Cellular Signaling Pathways
The interaction of this compound analogues with their molecular targets initiates a cascade of events that modulate various cellular signaling pathways.
Lipid Kinase Pathways: Imidazo[4,5-c]quinoline derivatives have been identified as potent modulators of the PI3K/PKB signaling pathway. nih.gov This pathway is central to cell growth, proliferation, and survival, and its inhibition by these compounds has significant therapeutic implications, particularly in oncology.
Autophagy Pathways: Autophagy is a fundamental cellular process for degrading and recycling cellular components. The modulation of autophagy is a promising therapeutic strategy. nih.govnih.gov While direct modulation of autophagy by this compound analogues is not extensively documented in the provided context, their action on pathways like PI3K/mTOR, which are key regulators of autophagy, suggests an indirect influence. The A3 adenosine receptor, a target of some imidazoquinoline analogues, is also known to modulate the Wnt and NF-κB signaling pathways, which can, in turn, affect cell fate processes like apoptosis. researchgate.net
Interactive Table of Compound Data Please select a compound from the dropdown to view its associated data.
Interaction with Cellular Macromolecules (e.g., DNA binding)
The interaction of imidazo[4,5-f]quinoline derivatives with DNA is a significant area of research, largely driven by the discovery of mutagenic and carcinogenic compounds within this class, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). These compounds are known to form covalent adducts with DNA, a process believed to initiate carcinogenesis.
Metabolic activation is a prerequisite for the DNA binding of many imidazo[4,5-f]quinolines. For instance, IQ is metabolized by cytochrome P450 enzymes, particularly CYP1A2, to a reactive intermediate that can then bind to DNA. This process can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication. nih.govnih.gov Studies have shown that the presence of an amino group at the 2-position of the imidazo[4,5-f]quinoline scaffold enhances its ability to interact with DNA and form these adducts. cymitquimica.com
The genotoxicity of various imidazo[4,5-f]quinoline derivatives has been evaluated in multiple systems. For example, IQ has been shown to be mutagenic in the Ames test and to induce DNA damage in various cell types. nih.govnih.gov The formation of specific DNA adducts, such as N-(deoxyguanosin-8-yl)-IQ, has been identified in tissues of animals exposed to IQ. nih.gov The intestinal microflora can also play a crucial role in the metabolic activation and subsequent genotoxicity of these compounds. oup.com
A metabolite of IQ, 2-amino-3,6-dihydro-3-methyl-7H-imidazolo[4,5-f]quinolin-7-one (7-OHIQ), which is a direct-acting mutagen, has also been studied. nih.gov While it is a potent mutagen in the Ames test, its carcinogenic potential in animal models was found to be low, highlighting the complex relationship between mutagenicity and carcinogenicity. nih.gov
Interactive Table: Genotoxicity of Selected Imidazo[4,5-f]quinoline Derivatives
| Compound | Test System | Result | Reference |
|---|---|---|---|
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Ames Test (Salmonella typhimurium) | Mutagenic | nih.gov |
| 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) | Drosophila Wing Spot Test | Genotoxic | oup.com |
| 2-amino-1-methylimidazo[4,5-f]quinoline (iso-IQ) | Drosophila Wing Spot Test | More genotoxic than IQ | oup.com |
| 2-aminoimidazo[4,5-f]quinoline (demethyl-IQ) | Drosophila Wing Spot Test | Negative | oup.com |
| 2-nitrosoamino-3-methylimidazo[4,5-f]quinoline (N-NO-IQ) | E. coli lacZ Reversion Assay | Mutagenic | aacrjournals.org |
| 2-amino-3,6-dihydro-3-methyl-7H-imidazolo[4,5-f]quinolin-7-one (7-OHIQ) | Ames Test (Salmonella typhimurium) | Mutagenic | nih.gov |
Specificity Profiling against a Panel of Biological Targets
While specific profiling data for this compound analogues is not widely available, studies on the closely related isomeric imidazo[4,5-c]quinoline scaffold reveal a propensity for these molecules to interact with specific biological targets, particularly protein kinases and Toll-like receptors (TLRs).
Kinase Inhibition:
Derivatives of the imidazo[4,5-c]quinoline scaffold have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The specificity of these compounds against different isoforms of PI3K has been a key area of investigation in the development of targeted cancer therapies.
Toll-like Receptor (TLR) Modulation:
A significant body of research has focused on the activity of imidazo[4,5-c]quinoline derivatives as modulators of the innate immune system through their interaction with Toll-like receptors, particularly TLR7 and TLR8. These receptors are involved in the recognition of pathogen-associated molecular patterns and the subsequent activation of an immune response. The agonist activity of certain imidazo[4,5-c]quinolines at these receptors has led to their development as vaccine adjuvants and immunomodulatory agents.
The table below summarizes the reported biological targets for analogues of the isomeric imidazo[4,5-c]quinoline scaffold, which can provide insights into the potential targets for the this compound series.
Interactive Table: Biological Target Profile of Imidazo[4,5-c]quinoline Analogues
| Compound Class | Biological Target | Type of Activity | Potential Therapeutic Area |
|---|---|---|---|
| Imidazo[4,5-c]quinoline derivatives | Phosphatidylinositol 3-kinase (PI3K) | Inhibitor | Cancer |
| Imidazo[4,5-c]quinoline derivatives | Protein Kinase B (PKB/Akt) | Inhibitor | Cancer |
| Imidazo[4,5-c]quinoline derivatives | Toll-like receptor 7 (TLR7) | Agonist | Infectious diseases, Cancer (as adjuvant) |
It is important to note that while these findings for the imidazo[4,5-c]quinoline isomers are informative, the specific biological activities and target profiles of this compound analogues will need to be determined through direct experimental evaluation. The subtle change in the nitrogen position within the quinoline ring system can significantly impact the three-dimensional shape and electronic properties of the molecule, thereby influencing its interaction with biological macromolecules.
Preclinical Biological Evaluation of 1h Imidazo 4,5 F Quinolin 2 3h One Analogues in in Vitro and Ex Vivo Models
Anti-Cancer Activity in Cell Lines and Organoid Models
Analogues of the 1H-Imidazo[4,5-f]quinoline scaffold have demonstrated significant anti-cancer properties across a range of cancer cell lines and more complex three-dimensional (3D) tumor models.
The anti-proliferative effects of imidazoquinoline derivatives have been a key focus of research. For instance, a series of novel imidazo[1,2-a]pyridine (B132010) derivatives (IMPAs) were synthesized and evaluated for their anti-cancer activity against non-small cell lung cancer (NSCLC). researchgate.netnih.gov Several of these analogues, including IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12, showed marked cytotoxicity in A549 lung cancer cells. nih.gov This cytotoxic effect was also validated in 3D multicellular lung tumor spheroids, where treatment with these IMPAs led to a reduction in tumor size. researchgate.net
Furthermore, the synthesis of 1,4-disubstituted imidazo[4,5-c]quinolines has been reported, and their anti-cancer activity was screened. nih.gov Among the synthesized compounds, 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline exhibited the highest activity, with an IC50 value of 103.3 μM. nih.gov Similarly, a series of quinoline-1,2,4-triazine hybrids were designed and showed significant anti-proliferative activity against the human pancreatic cancer PANC-1 cell line. researchgate.net Compound 5g from this series demonstrated a notable anti-proliferative effect with an IC50 value of 26.8 μM. researchgate.net
| Compound/Analogue | Cancer Cell Line/Model | Key Findings |
| IMPA-2, -5, -6, -8, -12 | A549 (Lung Adenocarcinoma), 3D Lung Tumor Spheroids | Markedly induced cytotoxicity and reduced tumor size. researchgate.netnih.gov |
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | Not specified | Highest anti-cancer activity with an IC50 of 103.3 μM. nih.gov |
| Quinoline-1,2,4-triazine hybrid (5g) | PANC-1 (Pancreatic Cancer) | Significant anti-proliferative effect with an IC50 of 26.8 μM. researchgate.net |
The cytotoxic effects of these compounds are often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. The novel imidazo[1,2-a]pyridine derivatives (IMPAs) that exhibited cytotoxicity were found to induce ROS-mediated apoptosis in A549 lung cancer cells. nih.gov This was associated with an impairment of the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov Furthermore, these IMPAs were shown to promote p53-mediated cell cycle arrest. researchgate.net Research on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives has also demonstrated their ability to affect the cell cycle and induce apoptosis in human acute leukemia cell lines. scispace.com
Anti-Microbial Activities Against Bacterial and Fungal Strains
The 1H-Imidazo[4,5-f]quinoline scaffold has also been explored for its potential to combat microbial infections.
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. While specific MIC values for 1H-Imidazo[4,5-f]quinolin-2(3H)-one itself are not detailed in the provided results, studies on related imidazole-containing hybrids have demonstrated their antibacterial activity. For example, certain 5-nitroimidazole/pyrrole hybrids showed MIC values ranging from 20–40 µM against S. aureus and 40–70 µM against E. coli. nih.gov Another study on imidazolone (B8795221) derivatives identified compounds with moderate antibacterial action and others with notable antifungal activity. researchgate.net Specifically, compounds 2e, 2o, and 3o from this series showed superior affinity against the fungal target 14α-demethylase in docking studies. researchgate.net
| Compound/Analogue Class | Microbial Strain(s) | MIC/Activity |
| 5-Nitroimidazole/pyrrole hybrids | S. aureus, E. coli | MIC: 20-40 µM (S. aureus), 40-70 µM (E. coli) nih.gov |
| Imidazolone derivatives (2f, 2g, 2i, 3b, 3h, 3k) | Bacterial strains | Moderate antibacterial action. researchgate.net |
| Imidazolone derivatives (2d, 2j, 2m, 2n, 3e, 3g, 3f) | Fungal strains | Earmarked antifungal action. researchgate.net |
Anti-Viral Activity in Cellular Infection Models
Analogues of the imidazoquinoline ring system have shown promise as antiviral agents. A series of novel quinoline (B57606) analogues were identified as potent anti-enterovirus D68 (EV-D68) agents that target the viral protein VP1. nih.gov In particular, compound 19 from this series exhibited potent antiviral activity with an EC50 value ranging from 0.05 to 0.10 μM against various EV-D68 strains. nih.gov Mechanistic studies confirmed that these agents inhibit viral replication. nih.gov Furthermore, patents describe 1-substituted 1H-imidazo[4,5-c]quinolin-4-amines as being active antiviral agents. google.com
Immuno-Modulatory Responses in Immune Cell Assays (e.g., IFN-α induction, CD69 upregulation)
A significant area of investigation for imidazoquinoline derivatives is their ability to modulate the immune system. These compounds are recognized as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play a crucial role in the innate immune response.
Structural modification of the well-known TLR7/8 agonist imiquimod (B1671794) led to the discovery of 1H-imidazo[4,5-c]quinoline derivatives with different immuno-modulatory profiles. nih.gov For instance, while imiquimod is a potent inducer of interferon-alpha (IFN-α), structural modifications yielded compounds that act as potent tumor necrosis factor-alpha (TNF-α) suppressors without inducing IFN-α. nih.gov
Further studies have focused on developing imidazo[4,5-c]quinoline agonists for selective delivery to cancer tissues. binghamton.edunih.gov A series of imidazole[4,5-c]quinoline agonists were shown to selectively agonize human and mouse TLR7 at low nanomolar concentrations, leading to the release of IFN-α from human peripheral blood mononuclear cells (hPBMCs) and the upregulation of the activation marker CD86 on antigen-presenting cells. nih.gov Patents also highlight the use of 1-substituted 1H-imidazo[4,5-c]quinolin-4-amines as immunomodulators. google.com
Anti-Parasitic Activity in Protozoal Culture Systems
Analogues of the 1H-imidazo[4,5-f]quinoline scaffold and its isomers have been investigated for their potential as anti-parasitic agents, with studies revealing activity against various protozoan parasites.
Research into a series of 2-arylimidazo[4,5-f]quinolin-9-ols demonstrated significant anthelmintic activity against the mouse tapeworm Hymenolepis nana. nih.gov The most potent compound in this series was the 2-(2-furyl) analogue. nih.gov
Furthermore, a series of novel imidazo[4,5-c]quinolin-2-ones, which are structural isomers of the titular compound, were synthesized and assessed for their antimalarial properties against Plasmodium falciparum. nih.gov These compounds were designed based on a screening hit, Torin 2, and were evaluated in both asexual blood stage and late-stage gametocyte assays. nih.gov The investigation into the structure-activity relationships (SAR) of these compounds led to the identification of several potent molecules with significant antimalarial activity and minimal cytotoxicity in mammalian cells. nih.gov This study represents the first report on the gametocytocidal activity of imidazo[4,5-c]quinolin-2-ones, identifying them as a promising new lead series for the development of drugs for malaria treatment and prevention. nih.gov
The SAR studies initiated with the synthesis of compounds that incorporated aryl substituents similar to the screening hit. nih.gov By keeping the R¹ substituent as a 3-trifluoromethylphenyl and varying the R² position with either an unsubstituted or alkyl-substituted group, a direct comparison to Torin 2 was possible. nih.gov Subsequent modifications explored heterocyclic and phenyl derivatives at the R³ position of the quinoline ring. nih.gov While initial phenyl ring substitutions showed moderate activity, further functionalization of the phenyl ring is an area for potential improvement. nih.gov
While not direct analogues of this compound, other quinoline-based scaffolds have also shown promise against protozoal parasites. For instance, quinolin-4(1H)-imines have demonstrated activity against various Leishmania species, including L. infantum, L. amazonensis, and L. major. nih.gov Several of these compounds exhibited submicromolar to low micromolar inhibitory concentrations against intracellular L. infantum and were found to interfere with the parasite's mitochondrial function. nih.gov Additionally, certain nih.govnih.govoxazino[4,5,6-de]quinoline derivatives have been noted to possess weak antiprotozoal activity against Plasmodium falciparum. researchgate.net
**Table 1: Anti-parasitic Activity of Imidazo[4,5-c]quinolin-2-one Analogues against *Plasmodium falciparum***
| Compound | R¹ Substituent | R² Substituent | R³ Substituent | Asexual Blood Stage IC₅₀ (µM) | Late Stage Gametocyte IC₅₀ (µM) |
|---|---|---|---|---|---|
| 11 | 3-Trifluoromethylphenyl | H | Aminopyridine | >10 | >10 |
| 12 | 3-Trifluoromethylphenyl | Methyl | Aminopyridine | 2.5 | 1.8 |
| 13 | 3-Trifluoromethylphenyl | Ethyl | Aminopyridine | 1.5 | 0.9 |
| 32 | H | H | Phenyl | 1.2 | >10 |
| 33 | Methyl | H | Phenyl | 0.8 | 5.6 |
Data derived from a study on imidazo[4,5-c]quinolin-2-ones, structural isomers of this compound. nih.gov
Other Relevant Biological Activities in Preclinical Models (e.g., bronchodilator effects)
In addition to anti-parasitic activities, certain isomers of the this compound scaffold have been evaluated for other pharmacological effects. Specifically, a series of 1,5-substituted 1H-imidazo[4,5-c]quinolin-4(5H)-ones were designed and tested as potential bronchodilators. The primary in vitro assay used was the inhibition of the Schulz-Dale reaction-induced contraction in the trachea of passively sensitized guinea pigs.
The bronchodilatory activity of these compounds was found to be significantly influenced by the nature of the substituents at the 5-position. The most effective substituents for activity were found to be a hydrogen at the 2-position, an n-butyl group at the 5-position, and a hydrogen on the aromatic ring. Notably, compounds with a 5-butyl substitution appeared to be less toxic than theophylline (B1681296) based on minimum lethal dose data in mice.
One of the most promising compounds from this series was 5-butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one (designated as compound 10 or KF15570). This compound demonstrated a potent inhibitory effect in the Schulz-Dale assay with an IC₅₀ value of 0.25 µM. In in vivo studies using the Konzett-Rössler preparation in anesthetized guinea pigs, it was more effective at reducing antigen-induced bronchoconstriction than aminophylline, with an ED₅₀ of 0.42 mg/kg intravenously, compared to 7.8 mg/kg for aminophylline. Furthermore, this compound exhibited fewer side effects on the heart and central nervous system than theophylline. Interestingly, the potent bronchodilatory action of this series of compounds could not be attributed to weak adenosine (B11128) antagonism or phosphodiesterase (PDE) inhibition, suggesting a novel mechanism of action.
Table 2: Bronchodilator Activity of 1H-Imidazo[4,5-c]quinolin-4(5H)-one Analogues
| Compound | 1-Substituent | 5-Substituent | Inhibition of Schulz-Dale Reaction IC₅₀ (µM) |
|---|---|---|---|
| Theophylline | - | - | 12 |
| Compound 10 (KF15570) | Methyl | n-Butyl | 0.25 |
Data derived from a study on 1H-imidazo[4,5-c]quinolin-4(5H)-ones, structural isomers of this compound.
Advanced Research Applications and Future Directions for 1h Imidazo 4,5 F Quinolin 2 3h One Research
Design and Development of Novel Therapeutic Agents based on the Imidazo[4,5-f]quinoline Scaffold
The imidazo[4,5-f]quinoline scaffold is a cornerstone in the design of novel therapeutic agents, primarily due to its potent immunostimulatory properties. nih.gov Researchers have extensively explored its derivatives as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play a crucial role in the innate immune system. nih.govnih.govacs.org Activation of these receptors can trigger a cascade of immune responses, making these compounds promising candidates for vaccine adjuvants and cancer immunotherapy. nih.govacs.org
Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of imidazo[4,5-f]quinoline derivatives. nih.gov For instance, modifications at various positions of the quinoline (B57606) ring have led to the discovery of analogues with enhanced potency and selectivity. nih.govacs.org One notable example is the development of polyphenol-substituted imidazo[4,5-c]quinolines, which have shown increased TLR7 agonist activity compared to the parent compounds. nih.govacs.org These studies have identified key structural features that govern the immunostimulatory effects, paving the way for the rational design of next-generation immunomodulators. nih.gov
The imidazo[4,5-f]quinoline scaffold has also been investigated for other therapeutic applications, including as an anthelmintic agent. acs.org Furthermore, some derivatives have been explored as potential treatments for cancer by targeting the ATM kinase. google.com
Table 1: Examples of Imidazo[4,5-f]quinoline-based Therapeutic Agents and their Targets
| Compound Class | Therapeutic Target | Potential Application |
| Imidazo[4,5-c]quinoline agonists | Toll-like receptor 7 (TLR7) | Cancer immunotherapy, Vaccine adjuvant |
| Polyphenolic imidazo[4,5-c]quinoline derivatives | Toll-like receptor 7 (TLR7) | Enhanced vaccine adjuvant |
| Imidazo[4,5-f]quinolin-9-ols | Undisclosed (Anthelmintic) | Anthelmintic |
| Substituted imidazo[4,5-c]quinolin-2-ones | ATM kinase | Cancer treatment |
Integration into Chemical Probe Design for Biological Pathway Elucidation
The inherent biological activity of the imidazo[4,5-f]quinoline scaffold makes it an excellent candidate for the development of chemical probes. These probes are essential tools for dissecting complex biological pathways and understanding the mechanisms of action of therapeutic agents. northwestern.edu By attaching fluorescent tags or other reporter molecules to the imidazoquinoline core, researchers can visualize and track the distribution and interaction of these compounds within cells and tissues.
For example, fluorescently labeled imidazo[4,5-f]quinoline derivatives can be used to study the cellular uptake and trafficking of TLR7 agonists. This information is critical for optimizing drug delivery systems and ensuring that the therapeutic agent reaches its intended target. Furthermore, these probes can help to identify the specific cell types that are activated by the imidazoquinoline, providing valuable insights into the downstream signaling pathways.
The development of photoactivatable or "caged" imidazo[4,5-f]quinoline probes offers even greater control over their biological activity. These probes remain inert until they are activated by a specific wavelength of light, allowing for precise spatial and temporal control over their effects. This technology is particularly useful for studying dynamic cellular processes and for minimizing off-target effects.
Applications in Material Science with Unique Electronic Properties
Beyond its therapeutic potential, the imidazo[4,5-f]quinoline scaffold possesses unique electronic properties that make it attractive for applications in material science. nih.govrsc.org The fused aromatic ring system gives rise to interesting photophysical characteristics, including fluorescence and the ability to act as an organic photosensitizer.
Researchers have explored the use of imidazo[1,5-a]pyridine-based compounds, which share a similar structural motif, as fluorescent probes for various applications. nih.gov These compounds exhibit solvatochromism, meaning their fluorescence properties change depending on the polarity of their environment. This makes them useful as sensors for monitoring changes in cellular membranes and other biological microenvironments. nih.gov
The ability of imidazo[4,5-f]quinoline derivatives to absorb and transfer energy has also led to their investigation as organic photosensitizers. In this role, they can be used to generate reactive oxygen species upon light activation, a property that is being harnessed for photodynamic therapy (PDT) in cancer treatment. Additionally, the unique electronic structure of these compounds makes them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org
Advanced Delivery Systems and Formulation Strategies
To maximize the therapeutic efficacy and minimize potential side effects of imidazo[4,5-f]quinoline-based drugs, researchers are developing advanced delivery systems and formulation strategies. nih.govnih.govacs.org One of the most promising approaches is the use of antibody-drug conjugates (ADCs). nih.govnih.govacs.org
In an ADC, a potent imidazo[4,5-f]quinoline derivative is linked to an antibody that specifically targets a protein expressed on the surface of cancer cells. nih.govnih.govacs.org This targeted delivery approach ensures that the drug is concentrated at the tumor site, thereby increasing its effectiveness while reducing its exposure to healthy tissues. nih.govnih.govacs.org Several studies have demonstrated the feasibility of this strategy, with imidazo[4,5-c]quinoline-based ADCs showing potent anti-tumor activity in preclinical models. nih.govnih.govacs.org
Another strategy for improving the delivery of imidazo[4,5-f]quinoline compounds is the development of sustained-release formulations. acs.org For example, adsorbing these compounds onto alum has been shown to create a depot effect, leading to a more prolonged and localized immune response. acs.org This is particularly beneficial for vaccine adjuvants, where a sustained immune stimulation is desirable. Other approaches being explored include the use of hydrogels and other biomaterials to control the release of the drug over time. acs.org
Emerging Research Frontiers and Interdisciplinary Collaborations
The field of 1H-imidazo[4,5-f]quinolin-2(3H)-one research is continually evolving, with new frontiers and interdisciplinary collaborations emerging. The convergence of chemistry, biology, and materials science is driving innovation and opening up new avenues for the application of this versatile scaffold.
One emerging area of research is the development of bivalent ligands, where two imidazo[4,5-f]quinoline units are linked together. cardiff.ac.uk This approach aims to enhance the binding affinity and selectivity of the compounds for their biological targets. Another exciting frontier is the synthesis of metal complexes of imidazo[4,5-f]quinoline derivatives, which have shown enhanced biological activity in some cases. rsc.org
The development of novel synthetic methodologies is also a key area of focus. mdpi.com More efficient and environmentally friendly methods for the synthesis of imidazo[4,5-f]quinolines and their derivatives will be crucial for accelerating the discovery and development of new applications.
Interdisciplinary collaborations between chemists, biologists, immunologists, and material scientists will be essential for fully realizing the potential of the this compound scaffold. By combining their expertise, researchers can address the complex challenges associated with drug development, biological imaging, and materials design, ultimately leading to new breakthroughs that will benefit human health and technology.
Q & A
Q. What are the primary synthetic routes for 1H-imidazo[4,5-f]quinolin-2(3H)-one and its derivatives?
The synthesis typically involves cyclization and functionalization steps. For example:
- Key reagents : Polyphosphoric acid (PPA) for cyclization, m-CPBA (meta-chloroperbenzoic acid) for oxidation, and POCl₃ for phosphorylation of intermediates .
- Methodological tip : Optimize reaction times and stoichiometry to avoid over-oxidation, especially when introducing substituents at the 2- or 4-positions .
Q. How is the structural characterization of this compound performed?
Q. What are the common applications in coordination chemistry?
This compound acts as a ligand in metal complexes (e.g., Mn(II) or Ir(III)) due to its N-rich heterocyclic structure. Applications include:
- Catalysis : Mn(II) complexes with biphenyl-dicarboxylate co-ligands show 1D zigzag chain structures, useful in redox reactions .
- Photophysics : Cyclometallated Ir(III) complexes exhibit tunable luminescence for optoelectronic studies .
Advanced Research Questions
Q. How can contradictory pharmacological data for imidazo-quinoline derivatives be resolved?
- Case study : Derivatives like 2-amino-3-methyl-8-phenylimidazo[4,5-f]quinoxaline show conflicting mutagenicity results (Salmonella TA98 assay vs. mammalian cell assays).
- Methodology :
Q. What strategies optimize fluorescence properties for pH sensing in extreme alkaline conditions?
Q. How are structure-activity relationships (SARs) established for allosteric modulators?
Q. What are the challenges in crystallizing imidazo-quinoline metal complexes?
- Solvent selection : Use mixed solvents (e.g., DMF/MeOH) to improve solubility and crystal growth .
- Temperature control : Slow cooling (0.5°C/hr) minimizes lattice defects in Mn(II) coordination polymers .
Safety and Toxicity Considerations
Q. How is mutagenic risk assessed for amino-substituted derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
